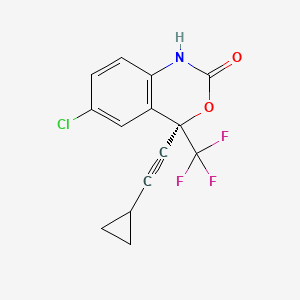

Efavirenz, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

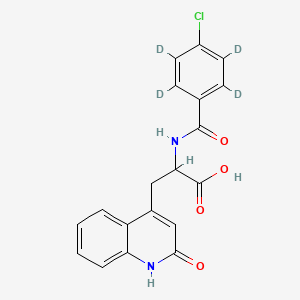

Efavirenz, ®- is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV . It is a white to slightly pink crystalline powder with a molecular mass of 315.68 g/mol .

Synthesis Analysis

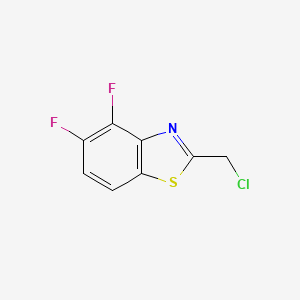

A key reaction in one of the routes to efavirenz is the ortho-lithiation reaction of N-Boc-4-chloroaniline. This reaction can be conducted using n-BuLi and performed in a flow reactor with a significantly higher yield (70%) compared to batch (28%) when using n-BuLi for the ortho-metalation reaction at a temperature of -45 °C .

Chemical Reactions Analysis

Efavirenz exhibits thermal stability, and its decomposition process has been studied using thermogravimetric curves . The reaction may involve a single step .

Physical And Chemical Properties Analysis

Efavirenz is classified as a class II drug, according to the biopharmaceutics classification system due to low solubility and high permeability . Its thermal stability increases when it is dispersed in a polymer matrix compared to the drug alone .

Applications De Recherche Scientifique

HIV-1 Infection Treatment

Efavirenz, particularly the ®-enantiomer, is widely recognized for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of human immunodeficiency virus (HIV) type 1 infection. It has been a cornerstone in antiretroviral therapy since its FDA approval in 1998 .

Pediatric Antiretroviral Therapy

In pediatric care, Efavirenz is utilized to manage HIV-1 infections. However, due to its poor aqueous solubility, liquid formulations often use oil-based excipients to enhance bioavailability .

Mécanisme D'action

Efavirenz’s activity is mediated predominantly by non-competitive inhibition of HIV-1 reverse transcriptase (RT) . It also acts as a serotonin 5-HT2A receptor antagonist, a serotonin-dopamine reuptake inhibitor, an inhibitor of monoamine oxidase (MAO), and a vesicular monoamine transporter 2 (VMAT2) inhibitor .

Safety and Hazards

Efavirenz is classified as having acute toxicity (Category 4), eye irritation (Category 2), reproductive toxicity (Category 1B), and specific target organ toxicity - repeated exposure (Category 1). It is harmful if swallowed, causes serious eye irritation, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154801-74-8 |

Source

|

| Record name | Efavirenz, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFAVIRENZ, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Efavirenz, (R)-, exert its antiretroviral effect and what are the downstream consequences?

A1: Efavirenz, (R)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to the reverse transcriptase enzyme of HIV-1, preventing the conversion of viral RNA into DNA [, , ]. This effectively halts the replication cycle of the virus within infected cells.

Q2: What is the relationship between Cerebrospinal Fluid (CSF) and brain tissue concentrations of Efavirenz, (R)-, and what are the implications for treatment efficacy?

A2: While CSF concentrations are often used as a surrogate for drug concentrations in brain tissue, research indicates that this is not accurate for most antiretrovirals []. In a study using non-human primate models, CSF concentrations of most antiretrovirals, with the exception of Efavirenz, (R)-, were significantly lower than brain tissue concentrations and showed poor agreement. This finding highlights the importance of directly measuring drug concentrations in target tissues, especially when evaluating the efficacy of antiretroviral therapies in the central nervous system.

Q3: How does the presence of specific mutations in the HIV-1 reverse transcriptase enzyme affect the efficacy of Efavirenz, (R)-?

A3: The emergence of specific mutations in the HIV-1 reverse transcriptase gene can lead to resistance against Efavirenz, (R)- []. For instance, mutations like V106M, K101E, and P225H are commonly associated with Efavirenz, (R)-, resistance. Notably, high-level resistance is primarily attributed to the Y188L and M230L mutations. These findings underscore the importance of genotypic resistance testing before initiating Efavirenz, (R)-, therapy, especially in patients with prior NNRTI exposure.

Q4: How does the genetic makeup of a patient, specifically regarding the CYP2B6 gene, influence the metabolism and ultimately the efficacy of Efavirenz, (R)-?

A4: Genetic variations in the CYP2B6 gene, particularly the CYP2B66 allele, can significantly impact the metabolism of Efavirenz, (R)- []. Individuals carrying the 6/6 genotype exhibit significantly lower clearance and higher exposure to Efavirenz, (R)-, compared to those with the 1/*1 genotype. This difference in drug exposure can lead to variations in treatment response and potential toxicity.

Q5: What are the potential analytical methods for quantifying Efavirenz, (R)-, in biological samples, and what considerations are crucial for their validation?

A5: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed to determine Efavirenz, (R)-, concentrations in human plasma and pharmaceutical formulations [, ]. Method validation is crucial to ensure the accuracy, precision, linearity, and specificity of the analytical method. These validations are essential to generate reliable and reproducible data for pharmacokinetic studies and therapeutic drug monitoring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)